molecular formula C22H14Cl2N2OS B2963467 N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 338396-96-6

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2963467
CAS RN: 338396-96-6
M. Wt: 425.33
InChI Key: MEHKZINTZUXHDC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide, commonly known as CTB, is a small molecule that has been extensively studied for its potential use in scientific research. CTB is a member of the thiazole family of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

A series of substituted benzamides, closely related to the compound , were synthesized and demonstrated moderate to excellent anticancer activity against several cancer cell lines, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential use in developing new antimicrobial agents. These derivatives exhibited varying degrees of activity, underscoring the role of chemical structure in their biological effectiveness (Chawla, 2016); (Saeed et al., 2008).

Corrosion Inhibition

Research on thiazole derivatives has also highlighted their effectiveness as corrosion inhibitors, particularly in oil-well tubular steel in acidic environments. This application is critical in extending the lifespan of industrial materials and preventing costly damages (Yadav et al., 2015).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators, emphasizing the role of methyl functionality and S⋯O interaction in gelation behavior. This research opens new avenues for designing and synthesizing novel materials with specific gelation properties (Yadav & Ballabh, 2020).

Photoinduced Reactions

The photooxidation of thiazole derivatives has been studied, demonstrating potential applications in the photodynamic action of biological systems and offering insights into mechanisms involving endo-peroxide or zwitterionic peroxide formation (Matsuura & Saito, 1969).

properties

IUPAC Name

N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-16-9-11-17(12-10-16)25-21(27)14-5-7-15(8-6-14)22-26-20(13-28-22)18-3-1-2-4-19(18)24/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHKZINTZUXHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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